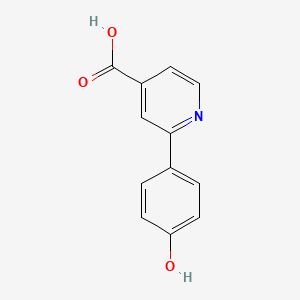

2-(4-Hydroxyphenyl)isonicotinic acid

Vue d'ensemble

Description

2-(4-Hydroxyphenyl)isonicotinic acid is a chemical compound that features a hydroxyphenyl group attached to an isonicotinic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)isonicotinic acid typically involves the condensation of 4-hydroxybenzaldehyde with isonicotinic acid hydrazide. This reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Hydroxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the isonicotinic acid moiety can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

Biological Applications

The compound exhibits a range of biological activities, making it a candidate for drug development and therapeutic applications.

Anti-inflammatory Activity

Case studies indicate that 2-(4-Hydroxyphenyl)isonicotinic acid can inhibit inflammatory pathways, particularly through the modulation of NF-κB signaling. In vitro studies demonstrated its efficacy in reducing cytokine production in human keratinocytes exposed to inflammatory stimuli .

Antimicrobial Properties

Research has shown that derivatives of isonicotinic acid possess antimicrobial effects. This compound has been tested against various bacterial strains, demonstrating significant inhibitory activity, which suggests potential use in developing new antibiotics .

Neuroprotective Effects

Studies have identified neuroprotective properties linked to compounds similar to this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases, such as Alzheimer's disease .

Material Science Applications

The compound also finds applications in materials science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Coordination Chemistry

This compound acts as a ligand that can coordinate with metal ions, forming stable complexes that are useful in catalysis and sensor development. These complexes have been characterized using techniques like NMR and X-ray crystallography.

Drug Delivery Systems

Research indicates that the compound can be incorporated into drug delivery systems due to its ability to form stable nanoparticles when combined with certain polymers. This enhances the bioavailability of drugs while minimizing side effects.

Data Tables

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Isonicotinic Acid: Shares the isonicotinic acid moiety but lacks the hydroxyphenyl group.

Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.

Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.

Uniqueness: 2-(4-Hydroxyphenyl)isonicotinic acid is unique due to the presence of both the hydroxyphenyl and isonicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Activité Biologique

2-(4-Hydroxyphenyl)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a hydroxyl group at the para position of the phenyl ring, which significantly influences its biological properties. Its structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

- Cytotoxicity : The compound was tested on HepG2 (hepatocellular carcinoma) cells, showing an IC50 value of approximately 1.38 μM, indicating potent cytotoxicity comparable to established chemotherapeutic agents .

- Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound leads to G2/M phase arrest in the cell cycle, promoting apoptosis through mechanisms involving mitochondrial membrane potential (MMP) dissipation and activation of pro-apoptotic proteins such as p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 (μM) | Cell Cycle Phase Arrest | Apoptosis Induction |

|---|---|---|---|

| HepG2 | 1.38 | G2/M | Yes |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Antibacterial Activity : In vitro studies indicated that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound exhibited antifungal properties, particularly against Candida albicans, with MIC values demonstrating effective inhibition .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Case Study 1: HepG2 Cell Line Analysis

A detailed study on the HepG2 cell line showed that treatment with this compound resulted in:

- A significant increase in early and late-stage apoptosis by factors of 16.63-fold and 60.11-fold, respectively.

- A reduction in MMP by approximately 3.12-fold compared to controls, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various derivatives, the hydroxy-substituted compounds showed enhanced antibacterial activity due to the presence of electron-donating groups on the phenyl ring. The compound's structure allowed it to fit well into the binding sites of bacterial enzymes, enhancing its efficacy .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-13-11/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHNPLYLJFUPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679511 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-91-3 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.